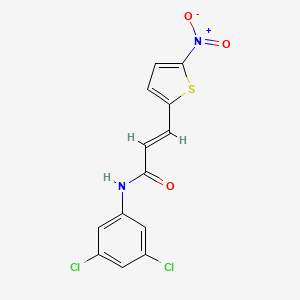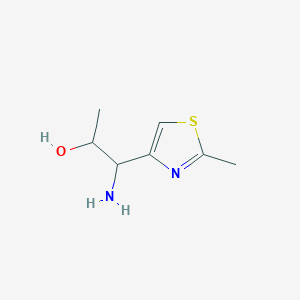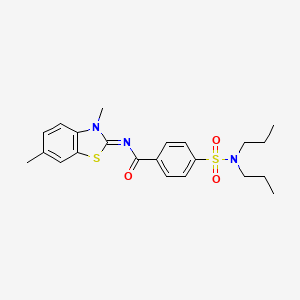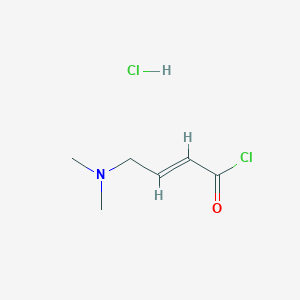
(E)-4-(二甲氨基)丁-2-烯酰氯盐酸盐
描述
“(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride” is a chemical compound. It is an analogue of N,N-dimethyl enaminones, which are used as building blocks for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic derivatives . These analogues have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, dimethyl trans-but-2-enoylphosphonate, a related compound, has been prepared in moderate yield from the reaction of trimethyl phosphite with excess of trans-but-2-enoyl chloride . When the reaction is carried out using equimolar quantities of reactants, the major product is the trans-but-2-enoyl ester .Chemical Reactions Analysis
The reactions of similar compounds, such as trialkyl phosphites with 2-methylpropenoyl and propenoyl chlorides, follow similar pathways but at different relative rates . The ester is formed by the facile reaction of the trans-but-2-enoyl phosphonate with trimethyl phosphite to give the pentacovalent oxaphospholen, which is then attacked by trans-but-2-enoyl chloride .科学研究应用
Medicinal Chemistry and Drug Discovery
Field:
Medicinal chemistry and drug discovery.
Summary:
(E)-4-(Dimethylamino)but-2-enoyl chloride hydrochloride
has been investigated as a potential building block for synthesizing novel bioactive heterocyclic compounds. Researchers have explored its reactivity and utility in designing new therapeutic agents.
Methods and Experimental Procedures:
The synthesis of this compound typically involves chloromethylation of 2-(dimethylamino)ethanol in the presence of potassium carbonate. The resulting quaternary ammonium salt undergoes intramolecular rearrangement to form N,N-dimethyloxazolidinium chloride . The detailed synthetic procedure includes:
Results and Outcomes:
The successful synthesis of N,N-dimethyloxazolidinium chloride provides access to a new class of biologically active heterocyclic compounds. These derivatives exhibit potential for use in drug development, particularly in the search for novel therapeutic agents .
Organic Synthesis and Chemical Reactivity
Field:
Organic synthesis and chemical reactivity.
Summary:
Researchers have explored the chemical reactivity of N,N-dimethyl enaminones , including (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride , as synthons for various heterocycles. These compounds serve as versatile building blocks for the construction of acyclic, carbocyclic, and fused heterocyclic derivatives.
Methods and Experimental Procedures:
The utility of N,N-dimethyl enaminones involves their reaction with other reagents to form diverse heterocyclic structures. For example, the reaction of dimethyl trans-but-2-enoylphosphonate with trimethyl phosphite yields the corresponding ester . The detailed procedure includes:
Results and Outcomes:
The successful synthesis of heterocyclic derivatives using N,N-dimethyl enaminones demonstrates their versatility as synthons. These compounds can be tailored for specific applications in organic synthesis and chemical reactivity .
属性
IUPAC Name |
(E)-4-(dimethylamino)but-2-enoyl chloride;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO.ClH/c1-8(2)5-3-4-6(7)9;/h3-4H,5H2,1-2H3;1H/b4-3+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAHELIXMHBDLQ-BJILWQEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride | |
CAS RN |
1055943-40-2 | |
| Record name | (2E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

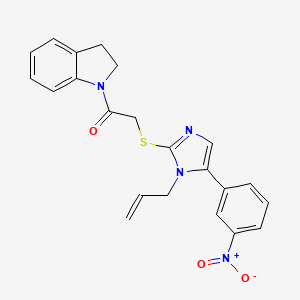
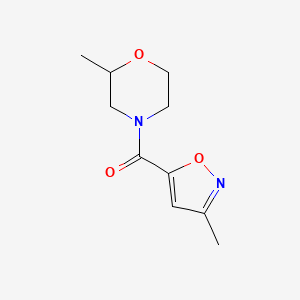
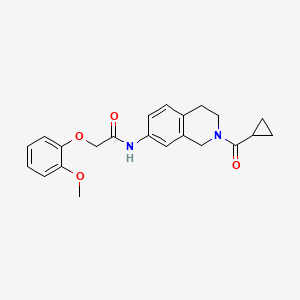
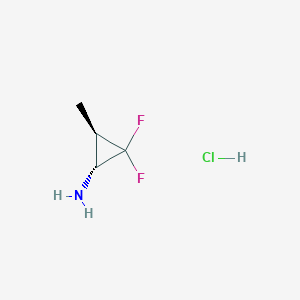
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2795487.png)
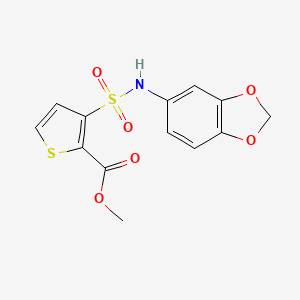
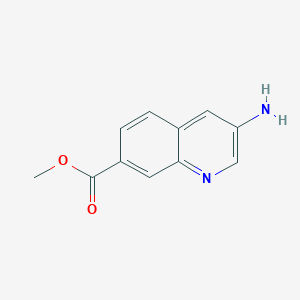
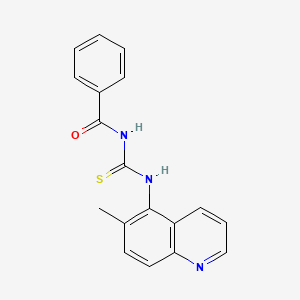
![2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2795492.png)
![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2795493.png)
![3-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}azetidine dihydrochloride](/img/structure/B2795494.png)
